molecular formula C8H6F2O B2412279 3,6-Difluoro-2-methylbenzaldehyde CAS No. 1378525-21-3

3,6-Difluoro-2-methylbenzaldehyde

Cat. No.: B2412279
CAS No.: 1378525-21-3
M. Wt: 156.132
InChI Key: SXVGOAFGSSAMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 6, and a methyl group is attached at position 2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methodologies as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products Formed

    Oxidation: 3,6-Difluoro-2-methylbenzoic acid.

    Reduction: 3,6-Difluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Difluoro-2-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can inhibit microbial growth by destabilizing cellular redox homeostasis and antioxidation systems . The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various applications.

Comparison with Similar Compounds

3,6-Difluoro-2-methylbenzaldehyde can be compared with other similar compounds, such as:

  • 2,5-Difluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 2,6-Difluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atoms and the presence of other substituents. The unique positioning of the fluorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

3,6-difluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVGOAFGSSAMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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